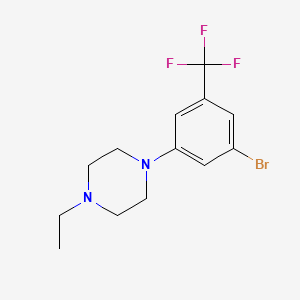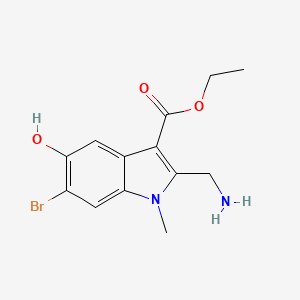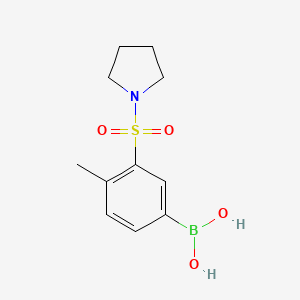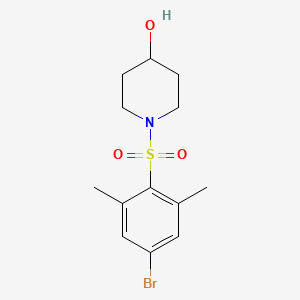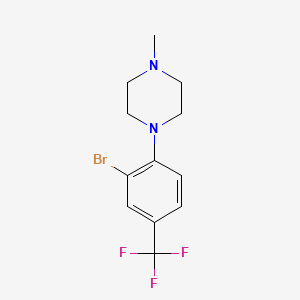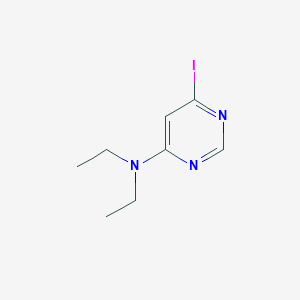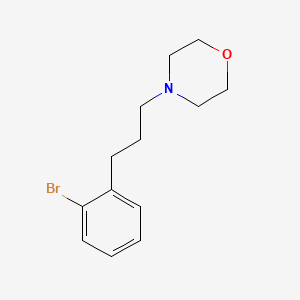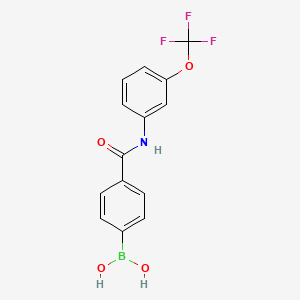
(4-((3-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid
Vue d'ensemble
Description
“(4-((3-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid” is a chemical compound with the molecular formula C14H11BF3NO4 . It has a molecular weight of 325.05 . This compound is used as a reactant in the synthesis of biologically active molecules .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H11BF3NO4/c16-14(17,18)23-12-3-1-2-11(8-12)19-13(20)9-4-6-10(7-5-9)15(21)22/h1-8,21-22H, (H,19,20) . This code provides a specific string of characters that represents the molecular structure of the compound.The melting point is between 123°C to 127°C . It is in the form of a crystalline powder .
Applications De Recherche Scientifique
Optical Modulation and Sensor Applications
Phenyl boronic acids, such as (4-((3-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid, have shown significant applications in optical modulation and sensor technology. A study highlighted their role in saccharide recognition and their ability to anchor hydrophilic polymer backbones to hydrophobic surfaces like graphene or carbon nanotubes. This property was utilized in aqueous dispersion of single-walled carbon nanotubes (SWNT) and the quenching of near-infrared fluorescence in response to saccharide binding, demonstrating a clear link between the molecular structure of boronic acids and the optical properties of SWNT, which could be crucial for applications like glucose monitoring or other sensing technologies (Mu et al., 2012).
Antibacterial Properties
(Trifluoromethoxy)phenylboronic acids, a category that includes the compound , have been studied for their antibacterial properties. Research has examined their structural, antimicrobial, and physicochemical properties, revealing the influence of the -OCF3 group on acidity and the potential interactions of these compounds with bacterial enzymes, such as LeuRS from Escherichia coli, suggesting possible applications in antimicrobial treatments (Adamczyk-Woźniak et al., 2021).
Catalytic Applications in Organic Synthesis
The compound has been investigated for its catalytic properties in organic synthesis. For instance, studies have demonstrated its efficacy as a catalyst in dehydrative amidation between carboxylic acids and amines, indicating its potential utility in peptide synthesis and other organic transformations (Wang et al., 2018).
Fluorescence Recognition in Biomedical Applications
A derivative of boronic acid was synthesized for use as a sequential "on-off-on"-type relay fluorescence probe for Fe3+ ions and F- ions with high selectivity and sensitivity under physiological conditions. This indicates its potential for biomedical applications, such as bioimaging or intracellular detection of ions in living cells (Selvaraj et al., 2019).
Safety and Hazards
This compound is classified as a combustible solid . It may cause serious eye irritation, respiratory irritation, and skin irritation . If swallowed, it can be harmful . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .
Propriétés
IUPAC Name |
[4-[[3-(trifluoromethoxy)phenyl]carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BF3NO4/c16-14(17,18)23-12-3-1-2-11(8-12)19-13(20)9-4-6-10(7-5-9)15(21)22/h1-8,21-22H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBDJVUQCHTMAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OC(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BF3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





